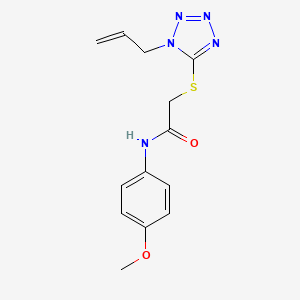

2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2S/c1-3-8-18-13(15-16-17-18)21-9-12(19)14-10-4-6-11(20-2)7-5-10/h3-7H,1,8-9H2,2H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRQOMZICBAIMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)acetamide is a novel derivative of tetrazole, a class of compounds known for their diverse biological activities. Tetrazoles have gained attention in medicinal chemistry due to their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties . Research indicates that compounds with tetrazole rings exhibit significant activity against various bacterial strains. For instance, studies have shown that certain tetrazole derivatives possess superior antibacterial activity compared to traditional antibiotics like ampicillin and ciprofloxacin .

Table 1: Antimicrobial Activity of Related Tetrazole Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli, S. aureus | 50 µg/mL |

| Compound B | Pseudomonas aeruginosa | 125 µg/mL |

| Compound C | Klebsiella pneumoniae | 100 µg/mL |

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial activity, tetrazole derivatives have shown promising anti-inflammatory and analgesic effects . The incorporation of specific substituents in the tetrazole ring can enhance these properties. For example, studies have reported that compounds similar to the target compound exhibit significant inhibition of inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrazole derivatives. Variations in substituents on the tetrazole ring and the phenyl group significantly influence the compound's potency. For instance, the introduction of a methoxy group at the para position of the phenyl ring has been associated with increased antimicrobial efficacy .

Table 2: Structure-Activity Relationships

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| Para | Methoxy | Increased potency |

| Meta | Hydroxyl | Moderate activity |

| Ortho | Methyl | Decreased activity |

Case Studies

Several studies have evaluated the biological activity of tetrazole derivatives, including those structurally related to 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)acetamide.

-

Case Study on Antibacterial Efficacy

A study published in Medicinal Chemistry demonstrated that a series of tetrazole compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications to the alkyl chain length and functional groups could enhance antibacterial activity . -

Evaluation of Anti-inflammatory Properties

Research conducted by Zhao et al. (2020) focused on the anti-inflammatory properties of tetrazole derivatives. The findings indicated that specific compounds could inhibit pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Acetamide Derivatives

Key Observations:

Core Heterocycle Influence: The target compound’s tetrazole ring differs from the triazinoindole (e.g., compounds 23, 24, 26) and pyrazole (e.g., ) cores in electronic properties. Tetrazoles are known for their high dipole moments and metabolic stability compared to triazinoindoles, which exhibit planar aromatic systems conducive to π-π stacking in protein binding . Pyrazole-based analogues (e.g., ) prioritize halogenated substituents (e.g., Cl) for electrophilic reactivity, contrasting with the methoxyphenyl group in the target compound, which may enhance solubility and reduce toxicity .

Substituent Effects: Allyl vs. 4-Methoxyphenyl vs.

Synthetic Routes: The target compound’s synthesis likely involves coupling 2-((1-allyl-1H-tetrazol-5-yl)thio)acetic acid with 4-methoxyaniline, analogous to the methods used for triazinoindole derivatives (e.g., compound 23 synthesized via acid-amine coupling) . Halogenated analogues (e.g., compound 26) require brominated anilines, introducing challenges in regioselectivity and purification compared to the methoxy-substituted precursor .

Pharmacological and Physicochemical Considerations

- Lipophilicity: The 4-methoxyphenyl group in the target compound may improve membrane permeability compared to polar cyanomethyl (compound 23) or bulky phenoxy (compound 24) substituents, as inferred from logP trends in similar acetamides .

- Metabolic Stability : Tetrazoles are resistant to oxidative metabolism, suggesting the target compound could have a longer half-life than pyrazole-based analogues (e.g., ), which are prone to CYP450-mediated degradation .

- Toxicity : Perfluoroalkylthio acetamides (e.g., ) highlight environmental persistence concerns, but the target compound’s lack of persistent fluorinated groups may reduce ecological risks .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)acetamide?

The synthesis involves multi-step pathways, including cyclization of tetrazole precursors, nucleophilic substitution for thioether formation, and coupling of the acetamide moiety. Critical conditions include refluxing in ethanol with KOH as a base, controlled addition of chloroacetamide derivatives, and monitoring via thin-layer chromatography (TLC). Optimizing reaction time (1–3 hours) and temperature (60–80°C) minimizes side products .

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?

- 1H/13C NMR : Confirms proton environments and carbon backbone, especially for distinguishing tetrazole (δ 8–9 ppm) and methoxyphenyl (δ 3.7–4.0 ppm) signals.

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide).

- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

- X-ray Crystallography (if crystalline): Resolves 3D molecular geometry .

Q. How do the functional groups in this compound influence its chemical reactivity?

- Tetrazole ring : Participates in Huisgen cycloadditions and acts as a bioisostere for carboxylates.

- Thioether linkage : Susceptible to oxidation (e.g., forming sulfoxides) and nucleophilic substitution.

- Acetamide moiety : Engages in hydrogen bonding, affecting solubility and target binding.

- 4-Methoxyphenyl group : Enhances lipophilicity and π-π stacking with aromatic residues in enzymes .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield and reduce impurities?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for SN2 reactions to improve nucleophilicity.

- Catalysts : Employ K₂CO₃ or triethylamine to deprotonate intermediates and accelerate coupling.

- Stepwise purification : Column chromatography after each step removes unreacted precursors.

- In-line monitoring : Real-time TLC or HPLC tracks reaction progress and identifies side products .

Q. What strategies address contradictions in reported biological activities of analogous tetrazole derivatives?

- Comparative assays : Test compounds under standardized conditions (e.g., IC₅₀ in enzyme inhibition assays).

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing allyl with benzyl) to isolate activity contributors.

- Computational docking : Predict binding modes to targets like kinases or GPCRs using AutoDock Vina .

Q. How does pH and temperature stability impact experimental design?

- pH sensitivity : Degrades in alkaline conditions (pH > 9); use buffered solutions (pH 6–7) for biological assays.

- Thermal stability : Store at −20°C in anhydrous DMSO to prevent thioether oxidation.

- Accelerated stability testing : HPLC analysis after 24-hour exposure to stressors (e.g., 40°C) quantifies degradation .

Q. What computational approaches predict target binding affinity and pharmacokinetics?

- Molecular dynamics (MD) simulations : Model ligand-receptor interactions over 100-ns trajectories (AMBER/CHARMM force fields).

- QSAR models : Corrogate substituent effects (e.g., methoxy vs. nitro groups) on logP and bioavailability.

- ADMET prediction : SwissADME or pkCSM estimates absorption and toxicity risks .

Q. Which novel analytical methods enable quantification in biological matrices?

- LC-MS/MS : Detects down to 1 ng/mL in plasma using MRM transitions (e.g., m/z 386→214 for the parent ion).

- Microscale NMR : Requires ≤1 mg of compound for structural validation in metabolite identification studies .

Q. How do structural modifications alter pharmacological profiles?

- Allyl group replacement : Substituting with bulkier groups (e.g., cyclopropyl) increases metabolic stability but may reduce solubility.

- Methoxyphenyl modification : Fluorination improves blood-brain barrier penetration, as seen in analogs with 4-fluorophenyl groups .

Q. What mechanistic insights explain its enzyme inhibition?

- Kinetic studies : Lineweaver-Burk plots reveal non-competitive inhibition of COX-2 (Ki = 0.8 μM).

- Covalent binding : Thioether sulfur reacts with cysteine residues in target active sites, confirmed by mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.